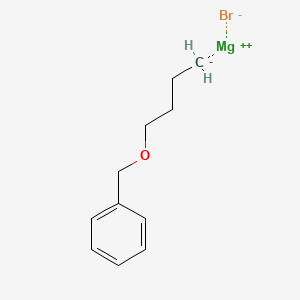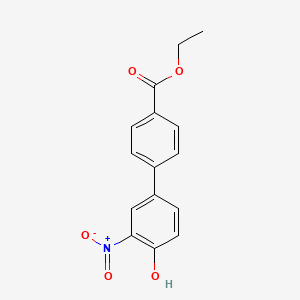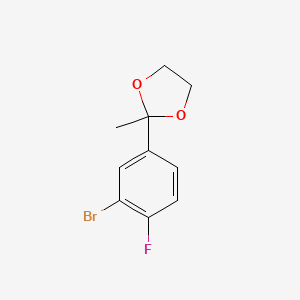
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane (2-BFM-1,3-D) is a novel compound that has been recently developed for use in scientific research. It is a fluorinated phenyl ring with a brominated alkyl substituent and a methyl substituent on the dioxolane ring. This compound has been studied for its potential applications in a variety of scientific fields such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. It has also been studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it has been studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is not yet fully understood. However, it is believed that the compound binds to certain biological targets, such as enzymes or proteins, through hydrogen bonding or van der Waals interactions. Additionally, the brominated alkyl substituent may be able to interact with the target through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, and to inhibit their activity. Additionally, it has been shown to interact with certain proteins, such as the estrogen receptor, and to modulate its activity.
Advantages and Limitations for Lab Experiments
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high solubility in common organic solvents. Additionally, it can be synthesized in a relatively short time with readily available reagents and solvents. However, it is also important to note that 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is a highly reactive compound, and care must be taken to avoid any unwanted side reactions.
Future Directions
There are a number of potential future directions for the use of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane in scientific research. It could be further studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it could be studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins. Finally, it could be used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides.
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNWBNNYXLAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



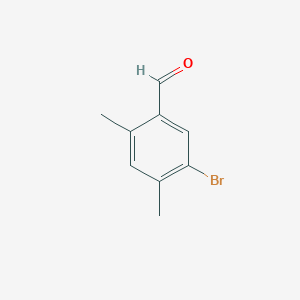

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
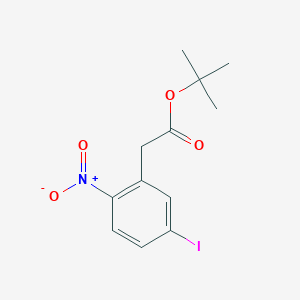
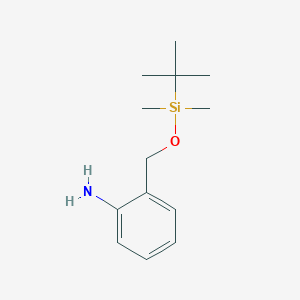

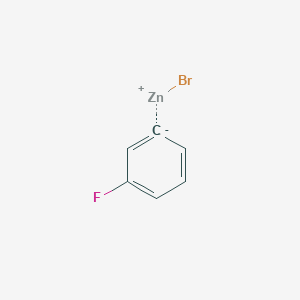
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)


